molecular formula C14H16N2O5 B13724348 Ethyl 3-(6-Methoxy-3-indolyl)-2-nitropropanoate

Ethyl 3-(6-Methoxy-3-indolyl)-2-nitropropanoate

Cat. No.: B13724348
M. Wt: 292.29 g/mol
InChI Key: ZTBNIWUERXKFSU-UHFFFAOYSA-N
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Description

Ethyl 3-(6-Methoxy-3-indolyl)-2-nitropropanoate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-Methoxy-3-indolyl)-2-nitropropanoate typically involves the nitration of 6-methoxyindole followed by esterification. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the indole ring. The resulting nitro compound is then subjected to esterification using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-Methoxy-3-indolyl)-2-nitropropanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl 3-(6-Amino-3-indolyl)-2-nitropropanoate.

    Substitution: Various substituted indole derivatives.

    Hydrolysis: 3-(6-Methoxy-3-indolyl)-2-nitropropanoic acid.

Scientific Research Applications

Ethyl 3-(6-Methoxy-3-indolyl)-2-nitropropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-Methoxy-3-indolyl)-2-nitropropanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Ethyl 3-(6-Methoxy-3-indolyl)-2-nitropropanoate can be compared with other indole derivatives such as:

    3-(6-Methoxy-3-indolyl)propanoic acid: Lacks the nitro group and has different chemical properties and biological activities.

    3-(6-Methoxy-3-indolyl)butyric acid: Contains a butyric acid moiety instead of a nitropropanoate, leading to different reactivity and applications.

The presence of the nitro group and the ethyl ester in this compound makes it unique and provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

ethyl 3-(6-methoxy-1H-indol-3-yl)-2-nitropropanoate

InChI

InChI=1S/C14H16N2O5/c1-3-21-14(17)13(16(18)19)6-9-8-15-12-7-10(20-2)4-5-11(9)12/h4-5,7-8,13,15H,3,6H2,1-2H3

InChI Key

ZTBNIWUERXKFSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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